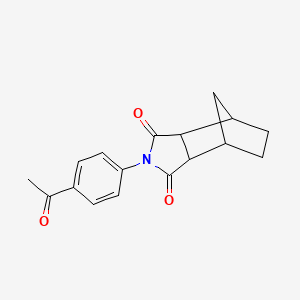

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Beschreibung

2-(4-Acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic isoindole-dione derivative featuring a methano-bridged bicyclic core and a 4-acetylphenyl substituent. Its synthesis typically involves catalytic reactions of cyclic anhydrides with aromatic amines or other nucleophiles under mild conditions, as demonstrated in the enantioselective thiolysis/aminolysis of cyclic anhydrides using chiral catalysts .

Recent studies highlight its derivatives as potent inhibitors of carbonic anhydrase (CA) isoenzymes, with Ki values in the low nanomolar range against hCA I and hCA II, outperforming clinical standards like acetazolamide . Additionally, derivatives bearing acryloylphenyl groups exhibit remarkable anticancer activity (80–97% inhibition rates) against human cancer cell lines, comparable to 5-fluorouracil (5-FU) .

Eigenschaften

Molekularformel |

C17H17NO3 |

|---|---|

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

4-(4-acetylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C17H17NO3/c1-9(19)10-4-6-13(7-5-10)18-16(20)14-11-2-3-12(8-11)15(14)17(18)21/h4-7,11-12,14-15H,2-3,8H2,1H3 |

InChI-Schlüssel |

BSWHHNBIZXIVOP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydro-1H-4,7-methanoisoindole core.

Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to the phenyl ring.

Final Assembly: The final step involves the coupling of the acetylphenyl group with the isoindole core under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(4-Acetylphenyl)hexahydro-1H-4,7-methanoisoindol-1,3(2H)-dion hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 2-(4-Acetylphenyl)hexahydro-1H-4,7-methanoisoindol-1,3(2H)-dion seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann seine potenzielle antimikrobielle Aktivität beispielsweise auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder Schlüsselenzyme zu hemmen. In der Krebsforschung kann es durch Induktion von Apoptose oder Hemmung der Zellproliferation über spezifische Signalwege wirken.

Wissenschaftliche Forschungsanwendungen

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 4-acetylphenyl group enhances CA inhibition and anticancer activity compared to p-tolyl or hydroxyl analogs, likely due to improved hydrophobic interactions and electron-withdrawing effects .

- Epoxy-bridged analogs display altered solubility and conformational rigidity, which may limit their pharmacokinetic profiles .

Biologische Aktivität

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound notable for its unique structure and potential biological activities. With a molecular formula of C15H13NO2 and a molecular weight of approximately 239.27 g/mol, this compound features a hexahydroisoindole core fused with a para-acetylphenyl group. This structural arrangement contributes significantly to its chemical reactivity and biological properties.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities, particularly in the following areas:

- Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals, thereby demonstrating potential protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this class of compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.

The biological activity of this compound is believed to involve interactions with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, thereby modulating their activity.

- Receptor Interaction : It may also interact with various receptors in the body, influencing signaling pathways associated with cell growth and survival.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antioxidant Studies : A study demonstrated that derivatives of hexahydroisoindole exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cellular models .

- Cancer Research : In a preclinical model, compounds structurally similar to this compound were found to induce apoptosis in human cancer cell lines .

- Antimicrobial Efficacy : Research showed that related isoindole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Findings |

|---|---|---|---|

| Hexahydro-1H-4,7-methanoisoindole | C9H11NO2 | Antioxidant | Effective free radical scavenger |

| 4-Acetylphenol | C8H8O | Antimicrobial | Active against Staphylococcus aureus |

| 5-Chloro-2-(4-methylphenyl)hexahydroisoindole | C15H14ClN | Anticancer | Induces apoptosis in breast cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.